molecular formula C16H11Cl2FN4O B2985620 1-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide CAS No. 338398-37-1

1-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B2985620
CAS No.: 338398-37-1
M. Wt: 365.19
InChI Key: FFCZYCZUVKVDPI-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a triazole-based heterocyclic compound characterized by a 1,2,4-triazole core substituted with a methyl group at position 5, a 2,5-dichlorophenyl group at position 1, and a 4-fluorophenylcarboxamide moiety at position 2. This structure combines halogenated aryl groups (Cl and F) with a rigid triazole scaffold, which is commonly associated with enhanced thermal stability, bioavailability, and binding affinity in medicinal and materials chemistry applications.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2FN4O/c1-9-20-15(16(24)21-12-5-3-11(19)4-6-12)22-23(9)14-8-10(17)2-7-13(14)18/h2-8H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCZYCZUVKVDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=C(C=CC(=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,5-Dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, including anti-inflammatory, antimicrobial, and antiproliferative effects, supported by various research findings and case studies.

  • Molecular Formula : C13H10Cl2F N3O
  • Molecular Weight : 269.098 g/mol
  • CAS Number : 270903-87-2

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazole exhibit significant anti-inflammatory properties. In particular, compounds similar to this compound showed a marked reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6 when tested on peripheral blood mononuclear cells (PBMCs). For instance:

  • Cytokine Inhibition : Compounds demonstrated a decrease in TNF-α production by 44–60% at certain concentrations .

Antimicrobial Activity

The triazole scaffold has been extensively studied for its antibacterial properties. Research indicates that triazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. Specifically:

  • In Vitro Activity : Compounds derived from the triazole structure have shown effective inhibition against strains like E. coli and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for some derivatives were comparable to standard antibiotics .

Antiproliferative Activity

The antiproliferative effects of triazole derivatives have been evaluated in various cancer cell lines. Studies indicate that these compounds can inhibit cell proliferation effectively:

  • Cell Line Studies : Compounds similar to the target compound have been shown to induce cytotoxicity in cancer cell lines such as HT-29 and Jurkat cells. The presence of electron-withdrawing groups like Cl on the phenyl ring has been correlated with enhanced antiproliferative activity .

Study 1: Cytokine Response in PBMCs

In a controlled study involving PBMCs stimulated with lipopolysaccharides (LPS), derivatives of triazoles were assessed for their ability to modulate cytokine release. The most effective compounds significantly reduced TNF-α levels at doses as low as 50 µg/mL .

Study 2: Antibacterial Efficacy

Another study focused on evaluating the antibacterial efficacy of various triazole derivatives against clinical isolates of bacteria. The results indicated that certain modifications on the triazole ring could enhance antibacterial potency, with some compounds achieving MIC values as low as 5 µg/mL .

Summary of Findings

Activity TypeObserved EffectsReference
Anti-inflammatoryDecreased TNF-α production by 44–60%
AntimicrobialEffective against E. coli and Bacillus subtilis
AntiproliferativeInduced cytotoxicity in HT-29 and Jurkat cells

Comparison with Similar Compounds

Key Observations:

Heterocycle Variations: The target compound’s 1,2,4-triazole core differs from analogs in (thiazole-pyrazole hybrids) and (1,2,3-triazoles).

Halogen Substituent Effects :

  • The 2,5-dichlorophenyl group in the target compound introduces steric bulk and electron-withdrawing effects distinct from 4-chlorophenyl (Compound 4) or 4-fluorophenyl (Compound 5). Chlorine’s larger atomic radius compared to fluorine may lead to differences in crystal packing, as seen in , where Cl/Br substitutions necessitate lattice adjustments .
  • 4-Fluorophenyl groups are common across analogs (Compounds 4,5; ) and contribute to planar molecular conformations, except when steric clashes occur (e.g., perpendicular fluorophenyl groups in Compound 4) .

Synthetic Accessibility :

  • High yields (~80-90%) for Compounds 4 and 5 suggest that similar triazole derivatives can be synthesized efficiently via cyclocondensation or nucleophilic substitution. However, the target compound’s 2,5-dichlorophenyl group may require optimized conditions due to steric hindrance .

Crystallographic Behavior

  • Isostructurality and Packing : Compounds 4 and 5 () are isostructural with triclinic symmetry (P¯1) and two independent molecules per asymmetric unit. Their planar conformations are disrupted by perpendicular fluorophenyl groups, a feature likely shared by the target compound’s dichlorophenyl substituent .
  • Substituent-Driven Adjustments : The transition from Cl (Compound 4) to F (Compound 5) preserves the overall lattice but alters intermolecular interactions (e.g., halogen bonding, van der Waals forces). The target compound’s dichloro substitution may further modulate these interactions .

Functional Group Comparisons

  • Carboxamide Linkage : The N-(4-fluorophenyl)carboxamide group is conserved across several analogs (). This moiety enhances solubility and hydrogen-bonding capacity, critical for crystallinity and biological activity.
  • Methyl Substitution : The 5-methyl group on the triazole core (shared by all compounds) improves thermal stability and steric shielding, as observed in related materials .

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